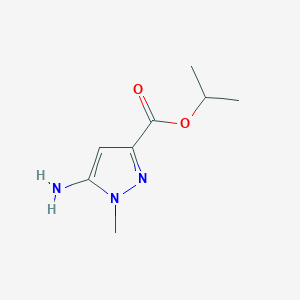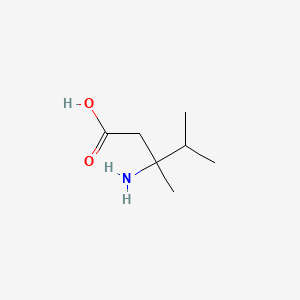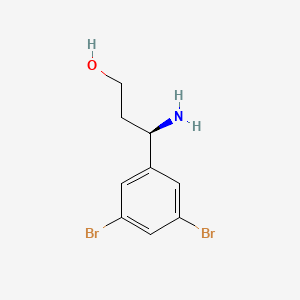
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
One common method involves the reaction of 3-methyl-1H-pyrazole with cyclopentanone in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides.
Scientific Research Applications
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can be compared with other pyrazole derivatives, such as:
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the cyclopentane and carboxylic acid groups.
5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the cyclopentane ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: Features a boronic acid group and is used in different synthetic applications.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-3-(3-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-3-5-13(12-7)8-2-4-10(11,6-8)9(14)15/h3,5,8H,2,4,6,11H2,1H3,(H,14,15) |
InChI Key |
HCDHUBZMBJKFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCC(C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


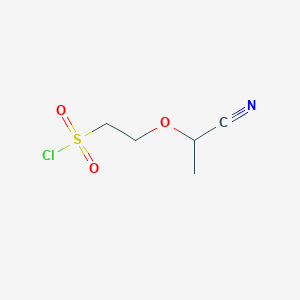

![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)

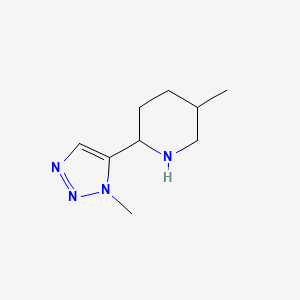


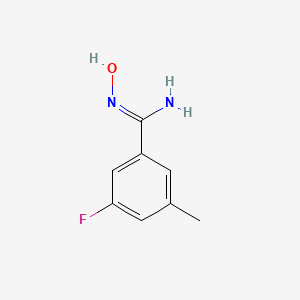
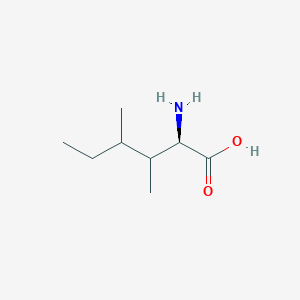
![N'-Hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboximidamide](/img/structure/B13303476.png)
